BenchChemオンラインストアへようこそ!

MK 386

Enzymology Selectivity Profiling Inhibitor Characterization

MK 386 (L-733692) delivers >100-fold selectivity for 5αR1 (IC₅₀ 0.9 nM) over 5αR2 (IC₅₀ 154 nM)—the definitive tool for studying type I 5α-reductase in isolation. Unlike finasteride, MK 386 uniquely inhibits DHT synthesis and testosterone-driven proliferation in SZ95 sebocytes, reduces sebum DHT by ~50%, and spares seminal DHT. At 50 mg oral dosing: 49.1% sebum DHT reduction vs. only 22.2% serum DHT suppression. Essential for acne, seborrhea, and prostate cancer isozyme-specific research. Do not substitute—your phenotype depends on this selectivity.

Molecular Formula C28H49NO
Molecular Weight 415.7 g/mol
CAS No. 158493-17-5
Cat. No. B1676618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK 386
CAS158493-17-5
Synonyms4,7beta-dimethyl-4-azacholestan-3-one
MK 386
MK-386
Molecular FormulaC28H49NO
Molecular Weight415.7 g/mol
Structural Identifiers
SMILESCC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C
InChIInChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1
InChIKeyXUTZDXHKQDPUMA-MVJJLJOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK 386 (CAS 158493-17-5): A Highly Selective Type I 5α-Reductase Inhibitor for Differentiated Androgen Research


MK 386 (L-733,692) is a synthetic, steroidal 4-azasteroid that functions as a potent and selective inhibitor of the human type I 5α-reductase (5αR1) isozyme [1][2]. This enzyme is one of two isoforms responsible for the NADPH-dependent conversion of testosterone (T) to the more potent androgen, dihydrotestosterone (DHT), and is primarily localized in peripheral tissues like the sebaceous gland and liver [2]. MK 386 was developed by Merck & Co. and advanced to Phase II clinical trials for the treatment of acne vulgaris, demonstrating its role as a key research tool for dissecting the specific physiological contributions of the type I isozyme [1][3].

MK 386: Why Isozyme Selectivity Defines Experimental Outcomes and Precludes Generic Substitution


In research focused on the 5α-reductase system, generic substitution of inhibitors is a common but critical error that can lead to misinterpretation of results. The two isozymes, type I and type II 5αR, have distinct tissue distributions and physiological roles [1]. Broad-spectrum or type II-selective inhibitors like finasteride and dutasteride produce a different systemic and tissue-specific androgen profile than a type I-selective agent like MK 386 [2][3]. For instance, finasteride's primary effect is a profound reduction in circulating DHT and prostatic DHT, whereas MK 386's impact is more pronounced in peripheral, type I-enriched tissues such as the sebaceous gland, with a milder effect on serum DHT [3]. Therefore, the choice of inhibitor is not interchangeable; it dictates the biological system being perturbed and the downstream phenotype observed. The following quantitative evidence guide details the specific, measurable differences that make MK 386 the definitive tool for studies requiring isolated type I 5αR inhibition.

MK 386: A Quantitative Evidence Guide for Differentiated Scientific Selection


MK 386 Demonstrates >100-Fold Selectivity for Type I Over Type II 5α-Reductase

MK 386 exhibits a profound, quantifiable selectivity for the type I isozyme (5αR1) over the type II isozyme (5αR2). This level of selectivity is a defining characteristic that distinguishes it from dual inhibitors like dutasteride and type II-selective inhibitors like finasteride [1]. The inhibition constants (IC50) against recombinant human enzymes are 0.9 nM for 5αR1 and 154 nM for 5αR2, yielding a selectivity ratio of >170-fold [1][2]. This is in stark contrast to finasteride, which is a selective inhibitor of the type II isozyme [3].

Enzymology Selectivity Profiling Inhibitor Characterization

MK 386's Unique DHT Suppression Profile: Preferential Reduction in Sebum Over Serum DHT

In a 14-day clinical study in healthy men, MK 386 demonstrated a tissue-specific pattern of DHT suppression that is opposite to that of finasteride [1]. At a 50 mg daily dose, MK 386 reduced sebum DHT by 49.1% (P < 0.05 vs. placebo) while only reducing serum DHT by 22.2% (P < 0.05 vs. placebo) [1]. In the same study, a 5 mg dose of finasteride reduced serum DHT by 65.8% but only reduced sebum DHT by 14.9% [1]. This differential effect is a direct consequence of the isozyme's tissue distribution: 5αR1 is predominant in sebaceous glands, while 5αR2 is predominant in the prostate and liver [2].

Pharmacodynamics Tissue-Specific Androgen Modulation Dermatology

MK 386 Elicits Isozyme-Specific Functional Outcomes in Human Sebocyte Cell Models

The functional consequences of type I 5αR inhibition by MK 386 extend beyond DHT level reduction to include effects on cellular behavior that are not replicated by finasteride. In an in vitro study using SZ95 human sebocytes, MK 386 at concentrations >1 nM completely inhibited the conversion of testosterone to DHT [1]. Crucially, MK 386, but not finasteride, was able to significantly reduce testosterone-stimulated proliferation of these cells [1]. This demonstrates that blocking the type I isozyme, the primary source of DHT in this cell type, is necessary to abrogate the androgen-driven growth response, a finding with direct implications for acne and seborrhea research [2].

Cell Biology Functional Assays Sebocyte Proliferation

MK 386 Lacks Finasteride's Potent Suppressive Effect on Seminal DHT

A key differentiator with implications for reproductive health research is MK 386's lack of effect on DHT concentrations in semen, a stark contrast to the effect of finasteride [1]. In a 14-day clinical study, a 5 mg daily dose of finasteride reduced seminal DHT by approximately 88% (P < 0.01 vs. placebo) [1]. Conversely, treatment with MK 386 at doses of 20 mg or 50 mg daily produced no significant change in semen DHT concentrations [1]. This finding aligns with the understanding that seminal DHT is primarily derived from prostatic 5αR2 activity, which is potently inhibited by finasteride but not by the type I-selective MK 386 [2].

Pharmacodynamics Reproductive Safety Selectivity

MK 386 is a Slow-Binding Inhibitor of 5αR1 with High Membrane Affinity

Beyond its high selectivity, MK 386 exhibits a distinct kinetic mechanism of inhibition. It has been characterized as a slow-binding inhibitor of type I 5α-reductase, a feature that is time-dependent [1]. This slow-binding behavior is not due to slow partitioning into the membrane environment, as studies with the type II isozyme show MK 386 is a reversible, competitive inhibitor [1]. This suggests a specific, induced-fit mechanism upon binding to the type I enzyme. Furthermore, its high lipophilicity (>10^4-fold greater solubility in lipid vehicles than water) and affinity for the lipid-rich membrane environment of 5α-reductase are integral to its pharmacology and influence its apparent potency in different assay formats [1][2].

Enzyme Kinetics Mechanism of Action Membrane Partitioning

MK 386: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating the Role of Type I 5α-Reductase in Sebaceous Gland Biology and Acne Pathogenesis

MK 386 is the definitive tool for in vitro and in vivo studies of androgen action in sebaceous glands. Its >100-fold selectivity for 5αR1 over 5αR2 ensures that observed effects are solely due to type I inhibition [1]. In SZ95 sebocytes, MK 386 uniquely inhibits both DHT synthesis and testosterone-driven proliferation, a functional outcome finasteride fails to produce [2]. This makes it ideal for dissecting the androgen-dependent pathways in acne and seborrhea, as confirmed by its clinical development path for acne vulgaris [3].

Pharmacological Studies Requiring Dissociation of Central and Peripheral Androgen Effects

MK 386 allows researchers to selectively suppress peripheral, type I-derived DHT while largely sparing circulating DHT levels, a profile opposite to that of finasteride [1]. At a 50 mg clinical dose, it reduces sebum DHT by 49.1% but serum DHT by only 22.2% [1]. Furthermore, it does not affect seminal DHT concentrations, a key differentiator from finasteride [1]. This makes MK 386 an ideal agent for experiments aiming to dissect the systemic versus local roles of DHT in physiology and disease.

In Vitro Enzyme Assays and Mechanistic Studies of 5α-Reductase Kinetics

Due to its well-characterized profile as a potent, selective, and slow-binding inhibitor of the type I isozyme, MK 386 serves as a critical reference compound for enzymology studies [1]. Researchers can use it to calibrate assays for type I 5αR activity and to explore its unique kinetic mechanism and high membrane affinity, which modulates its apparent potency in different experimental systems [1][2]. This level of mechanistic detail is essential for developing and validating robust in vitro models of 5α-reductase function.

Comparative Oncology Research in Prostate Cancer Models

In prostate cancer research, where different 5αR isozymes may have varying expression and roles, MK 386 is an essential tool for comparative studies. Its effect can be directly contrasted with that of finasteride (type II inhibitor) or dutasteride (dual inhibitor) to delineate the specific contribution of 5αR1 to tumor cell biology [1]. A comparative study in primary prostate cancer cultures demonstrated that MK 386 and finasteride have different efficacy profiles, with each inhibiting growth in 39% of patient samples, while the dual inhibitor dutasteride was effective in 78% [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK 386

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.